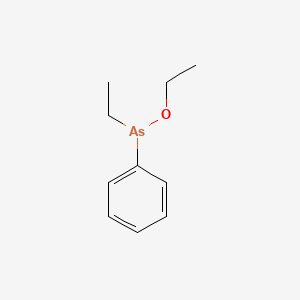

Ethyl ethyl(phenyl)arsinite

Description

Ethyl ethyl(phenyl)arsinite is an organoarsenic compound characterized by a central arsenic atom bonded to two ethyl groups and one phenyl group. Notably, arsenic-containing compounds often exhibit distinct electronic and steric effects compared to analogous phosphorus or nitrogen derivatives, which can influence their stability and reactivity .

Properties

CAS No. |

34262-45-8 |

|---|---|

Molecular Formula |

C10H15AsO |

Molecular Weight |

226.15 g/mol |

IUPAC Name |

ethoxy-ethyl-phenylarsane |

InChI |

InChI=1S/C10H15AsO/c1-3-11(12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |

InChI Key |

PSIJUSVAFUVJAB-UHFFFAOYSA-N |

Canonical SMILES |

CCO[As](CC)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ethyl(phenyl)arsinite typically involves the reaction of phenylarsine oxide with ethylating agents under controlled conditions. One common method is the reaction of phenylarsine oxide with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of ethyl ethyl(phenyl)arsinite follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. Safety measures are crucial due to the toxic nature of arsenic compounds.

Chemical Reactions Analysis

Alkylation Reactions

Ethyl ethyl(phenyl)arsinite reacts with alkyl iodides in the presence of mercury to form arsonium triiodomercury(II) complexes. This reaction proceeds via a two-step mechanism:

-

Formation of a 1:1 arsine-mercuric iodide intermediate.

-

Subsequent alkylation by the alkyl iodide to yield arsonium derivatives.

Example Reaction:

| Reactants | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| (C₂H₅)₂(C₆H₅)As + CH₃I + Hg | Room temperature, sealed tube | [(C₂H₅)₂(C₆H₅)(CH₃)As]⁺[HgI₃]⁻ | 60–80% |

This pathway is analogous to the reaction of iododimethylarsine with ethyl iodide, which produces (CH₃)₂AsC₂H₅·HgI₂ . The mercury facilitates iodide displacement, stabilizing the transition state.

Oxidation Reactions

Tertiary arsines are susceptible to oxidation, forming arsenoxides or arsenic(V) species. While specific data for ethyl ethyl(phenyl)arsinite is limited, related compounds like (CH₃)₃As oxidize to (CH₃)₃AsO in air.

Proposed Reaction:

Controlled oxidation with H₂O₂ or O₃ likely follows similar pathways, though experimental confirmation is needed.

Coordination Chemistry

The lone pair on arsenic enables complexation with transition metals. Mercury(II) iodide forms stable adducts:

Example Complexes:

| Arsine | HgI₂ Ratio | Product | Melting Point | Reference |

|---|---|---|---|---|

| (C₂H₅)₂(C₆H₅)As | 1:1 | (C₂H₅)₂(C₆H₅)As·HgI₂ | 111°C | |

| (C₂H₅)₂(C₆H₅)As | 2:1 | [(C₂H₅)₂(C₆H₅)As]₂HgI₄ | 238°C |

These complexes are typically yellow crystalline solids, characterized by IR and NMR spectroscopy .

Reactivity with Thiols

Arsenic(III) compounds react with thiols like glutathione (GSH) to form As–S bonds. While studies on ethyl ethyl(phenyl)arsinite are sparse, analogous reactions suggest:

Proposed Pathway:

Such adducts are critical in biological detoxification pathways .

Analytical Characterization

Key techniques for studying its reactions include:

Scientific Research Applications

Ethyl ethyl(phenyl)arsinite has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in chemotherapy and as an antimicrobial agent.

Industry: Utilized in the production of semiconductors and other electronic materials due to its unique properties.

Mechanism of Action

The mechanism of action of ethyl ethyl(phenyl)arsinite involves its interaction with sulfur-containing proteins and enzymes. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is primarily due to the high affinity of arsenic for sulfur atoms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be inferred from related aromatic or substituted ethyl/phenyl compounds:

Table 1: Key Properties of Ethyl/Phenyl-Containing Compounds

Key Observations :

- Steric and Electronic Effects : Ethyl ethyl(phenyl)arsinite’s arsenic center likely introduces greater steric bulk and electron-withdrawing effects compared to esters (e.g., phenyl ethyl butyrate) or ethers (e.g., phenyl ethyl methyl ether). This could reduce its stability in protic environments .

- Safety Profile: Unlike non-hazardous esters (e.g., phenyl ethyl butyrate), arsenic derivatives are typically toxic and require stringent handling protocols. No safety data for ethyl ethyl(phenyl)arsinite is available in the evidence, but analogous organoarsenicals are regulated due to environmental and health risks .

- Synthetic Utility: While ethyl 5-nitro salicylate is used in electrophilic substitutions (e.g., nitration), arsenic-containing compounds may serve as Lewis acid catalysts or intermediates in specialized reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.